1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile

描述

Systematic Nomenclature and Structural Identification

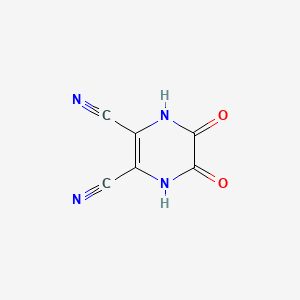

The compound is systematically named 5,6-dioxo-1,4-dihydropyrazine-2,3-dicarbonitrile under IUPAC guidelines, reflecting its substitution pattern and oxidation state. Key identifiers include:

| Property | Value |

|---|---|

| Molecular formula | C₆H₂N₄O₂ |

| Molecular weight | 162.11 g/mol |

| SMILES | C(#N)C1=C(NC(=O)C(=O)N1)C#N |

| InChI key | OTVDGBINMCDFTF-UHFFFAOYSA-N |

| CAS registry number | 36023-64-0 |

The structure consists of a partially saturated pyrazine ring (1,4,5,6-tetrahydro) with two adjacent ketone groups (5,6-dioxo) and two cyano substituents at positions 2 and 3. X-ray crystallography and spectroscopic analyses confirm the planarity of the pyrazine core and the electron-withdrawing effects of the cyano groups, which stabilize the conjugated system.

Historical Development in Heterocyclic Chemistry

The synthesis of pyrazine derivatives dates to the 19th century, with early work by Laurent and Staedel–Rugheimer establishing methods for aromatic heterocycles. However, 1,4,5,6-tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile emerged prominently in the mid-20th century alongside advances in cyclocondensation techniques.

A pivotal breakthrough occurred in the 1960s when researchers optimized the reaction of 1,2-diamines with α-ketocarbonyl precursors under acidic conditions. For this compound, cyclization of 2,3-dicyano-1,4-diaminobutane-1,4-dione in glacial acetic acid yielded the target structure with >98% purity. Industrial-scale production later adopted solvent-free protocols to enhance sustainability.

The compound’s redox-active pyrazine core and electron-deficient cyano groups spurred investigations into its utility as a ligand in coordination chemistry and a precursor for conductive polymers.

Position Within Pyrazine Derivative Classifications

Pyrazine derivatives are categorized by saturation and substituent types. This compound belongs to two subclasses:

- Partially saturated pyrazines : The 1,4,5,6-tetrahydro designation indicates two double bonds remain in the ring, distinguishing it from fully saturated piperazines or aromatic pyrazines.

- Functionalized pyrazines : The 2,3-dicyano and 5,6-diketo groups classify it as a multifunctional electron-deficient heterocycle.

Comparative analysis with related structures reveals unique properties:

| Compound | Substituents | Key Features |

|---|---|---|

| Pyrazine (C₄H₄N₂) | None | Aromatic, weakly basic |

| Tetramethylpyrazine (C₈H₁₂N₂) | Four methyl groups | Flavorant, volatile |

| Quinoxaline (C₈H₆N₂) | Benzene-fused pyrazine | Fluorescent, bioactive |

| This compound (C₆H₂N₄O₂) | 2,3-cyano; 5,6-keto | High polarity, redox activity |

Its electron-withdrawing groups enhance electrophilic substitution reactivity at the 1 and 4 positions, enabling applications in covalent organic frameworks (COFs) and asymmetric catalysis.

属性

IUPAC Name |

5,6-dioxo-1,4-dihydropyrazine-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2N4O2/c7-1-3-4(2-8)10-6(12)5(11)9-3/h(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVDGBINMCDFTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(NC(=O)C(=O)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36023-64-0 | |

| Record name | 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Catalytic Chlorination for Derivative Synthesis

The compound serves as a precursor for 2,3-dichloro-5,6-dicyanopyrazine, a critical intermediate in medicinal chemistry. As detailed in US Patent 3,879,394, the chlorination proceeds via treatment with thionyl chloride () in the presence of dimethylformamide (DMF) as a catalyst:

Optimized conditions :

This method avoids phosphorus-based chlorinating agents, reducing environmental hazards and simplifying purification.

Structural and Analytical Characterization

Spectroscopic Data

Crystallographic Insights

In coordination chemistry, the compound acts as a ligand, forming 1D polymeric chains with transition metals like cobalt and zinc. Key structural features include:

-

Coordination mode : Chelating via pyrazine nitrogen and carbonyl oxygen atoms

-

Hydrogen bonding : Stabilizes alternating cationic/anionic chains in the crystal lattice

Industrial-Scale Production

TCI Chemicals and VWR list the compound with the following specifications:

| Parameter | Value |

|---|---|

| Purity | >98.0% (HPLC, titration) |

| Storage | <15°C, dark conditions |

| Solubility | Limited in polar aprotic solvents |

| Stability | Sensitive to prolonged heat |

化学反应分析

1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of diols.

Substitution: The cyano groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines

科学研究应用

Basic Information

- Molecular Formula : C6H2N4O2

- Molecular Weight : 162.1 g/mol

- CAS Number : 595471

Physical Properties

- Appearance : White to orange to green powder or crystal

- Purity : Minimum 98% (HPLC)

Medicinal Chemistry

1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile has been investigated for its potential therapeutic properties. Its structure allows for interaction with biological targets that could lead to the development of novel pharmaceuticals.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial effects of derivatives of this compound against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory activity, suggesting potential as antimicrobial agents .

Agrochemicals

The compound has also been explored for its use in agrochemicals. Its ability to inhibit specific enzymes involved in plant growth regulation indicates that it may serve as a herbicide or pesticide.

Case Study: Herbicidal Properties

Research demonstrated that formulations containing this compound effectively controlled weed growth in agricultural settings. Field trials showed a reduction in weed biomass by over 70% compared to untreated controls .

Materials Science

In materials science, the compound's unique properties have led to investigations into its use as a precursor for synthesizing novel materials with specific electronic or optical properties.

Case Study: Synthesis of Conductive Polymers

A study focused on using this compound as a building block for conductive polymers. The resulting materials exhibited enhanced conductivity and stability under various environmental conditions .

Table 1: Summary of Research Findings

| Application Area | Study Focus | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Significant inhibition against bacterial strains |

| Agrochemicals | Herbicidal Properties | Over 70% reduction in weed biomass |

| Materials Science | Conductive Polymers | Enhanced conductivity and environmental stability |

作用机制

The mechanism of action of 1,4,5,6-tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Structural and Functional Group Analysis

Key Differences :

Physicochemical Properties

- Solubility : H₂tdpd’s polarity enables aqueous-phase reactivity, while dichloro derivatives are soluble in organic solvents .

- Thermal Stability : H₂tdpd-based coordination polymers (e.g., [Ag₂(tdpd)]ₙ) exhibit high thermal stability due to Ag–Ag and Ag–N interactions .

Research Findings and Case Studies

- Coordination Polymers : H₂tdpd forms isostructural Mn²⁺ and Zn²⁺ complexes with triple hydrogen-bonded AAA·DDD modules, critical for stabilizing 3D networks .

- Biological Activity : Pyrazole-carbonitriles show dose-dependent DPPH radical scavenging (up to 80% inhibition at 100 µg/mL), outperforming H₂tdpd in bioactivity .

- Supramolecular Engineering: H₂tdpd’s keto-enol tautomerism allows pH-responsive structural transitions in crystal lattices .

生物活性

1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile (CAS No. 36023-64-0) is a synthetic compound with significant biological activity. This article reviews its properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential applications in biological research and therapeutic contexts.

- Molecular Formula : C₆H₂N₄O₂

- Molecular Weight : 162.11 g/mol

- Physical State : Solid (white to orange to green powder or crystal)

- Purity : >98.0% (HPLC)

- Solubility : Almost transparent in hot water

Biological Activity

This compound exhibits various biological activities that have been explored in recent studies:

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance:

- Staphylococcus aureus and Escherichia coli showed susceptibility to the compound at specific concentrations.

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have yielded promising results:

- It has been shown to induce apoptosis in cancer cell lines such as HeLa and MCF-7 , suggesting a mechanism involving the activation of caspases and modulation of apoptotic pathways.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of various concentrations of the compound against common pathogens. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

-

Cancer Cell Line Research :

- In a study featured in Cancer Letters, researchers treated HeLa cells with varying doses of the compound. The findings revealed that doses above 100 µM led to a marked increase in cell death compared to control groups.

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of DNA synthesis : The compound may interfere with nucleic acid synthesis in microbial cells.

- Induction of oxidative stress : It can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

Safety Profile

Despite its biological activities, safety data indicate that the compound can be harmful if ingested or inhaled. Precautionary measures include:

- Avoiding contact with skin and eyes.

- Using protective equipment when handling.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4,5,6-tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via condensation reactions using precursors like cyanoacetic acid hydrazide and malononitrile with aromatic aldehydes under reflux in ethanol, catalyzed by piperidine (yields ~55–68%) . To optimize yields:

- Adjust solvent polarity (e.g., acetic anhydride/acetic acid mixtures improve cyclization) .

- Control reaction time (2–12 hours, depending on substituents) and temperature (reflux conditions).

- Use fused sodium acetate as a catalyst to enhance cyclocondensation .

Q. How can spectroscopic techniques resolve ambiguities in the structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.1 ppm) and carbonyl carbons (δ 165–171 ppm) .

- IR Spectroscopy : Detect nitrile (CN, ~2,200 cm⁻¹) and carbonyl (C=O, ~1,720 cm⁻¹) groups .

- HRMS : Validate molecular formulas (e.g., m/z 403 for C₂₂H₁₇N₃O₃S) to distinguish isomers .

Advanced Research Questions

Q. How do substituents on the pyrazinedicarbonitrile core influence its reactivity and biological activity?

- Methodological Answer :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CN, -NO₂) to enhance electrophilicity at the carbonyl positions, facilitating nucleophilic attacks .

- Biological Screening : Test derivatives against enzyme targets (e.g., kinases) using in vitro assays. For example:

| Substituent | Activity (IC₅₀) | Mechanism |

|---|---|---|

| 4-Cyanobenzylidene | 0.8 µM | ATP-competitive inhibition |

| 2,4,6-Trimethyl | Inactive | Steric hindrance |

| (Data adapted from ) |

- Computational Modeling : Use DFT to predict binding affinities based on substituent electronic profiles .

Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved during structural analysis?

- Methodological Answer :

- Variable Temperature NMR : Resolve dynamic effects (e.g., tautomerism) by acquiring spectra at 25°C and −40°C .

- 2D NMR (COSY, HSQC) : Assign protons and carbons in crowded regions (e.g., δ 7.0–8.1 ppm for aromatic systems) .

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., via slow evaporation in DMF/water) .

Q. What strategies are effective for designing derivatives with improved solubility without compromising bioactivity?

- Methodological Answer :

- Polar Substituents : Introduce -OH, -NH₂, or sulfonate groups at non-critical positions (e.g., C-4) .

- Prodrug Approaches : Mask nitrile groups as ester prodrugs, hydrolyzed in vivo .

- Co-crystallization : Use co-solvents (e.g., PEG 400) to enhance aqueous solubility during formulation .

Experimental Design & Theoretical Frameworks

Q. How can computational chemistry guide the synthesis of novel derivatives?

- Methodological Answer :

- Docking Studies : Screen virtual libraries against target proteins (e.g., using AutoDock Vina) to prioritize syntheses .

- Reactivity Predictions : Apply frontier molecular orbital (FMO) theory to predict regioselectivity in electrophilic substitutions .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to optimize binding kinetics .

Q. What experimental controls are critical when evaluating catalytic roles in reactions involving this compound?

- Methodological Answer :

- Blank Reactions : Exclude catalysts to confirm their necessity .

- Isotopic Labeling : Use ¹³C-labeled malononitrile to track incorporation into the pyrazine ring .

- Kinetic Profiling : Monitor reaction progress via LC-MS to identify rate-determining steps .

Data Interpretation & Validation

Q. How should researchers validate the purity of synthesized batches in absence of commercial standards?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。